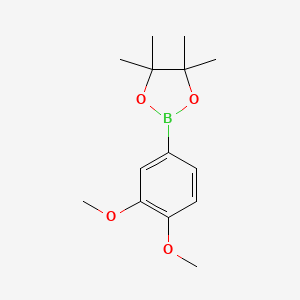

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic IUPAC Nomenclature and Isomerism

The compound 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derives its systematic name from the IUPAC rules for boronate esters. The parent structure is the 1,3,2-dioxaborolane ring, a five-membered heterocycle containing two oxygen atoms and one boron atom. The numbering begins at the boron atom (position 1), with oxygen atoms at positions 2 and 3. The substituents are assigned as follows:

- 4,4,5,5-Tetramethyl : Four methyl groups occupy positions 4 and 5 on the dioxaborolane ring.

- 2-(3,4-Dimethoxyphenyl) : A phenyl group substituted with methoxy (-OCH₃) groups at positions 3 and 4 is attached to the boron atom at position 2.

Isomerism :

- Regioisomerism : Varying the positions of methoxy groups on the phenyl ring (e.g., 2,4- or 3,5-dimethoxy) generates regioisomers. For instance, 2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a distinct regioisomer.

- Stereoisomerism : The dioxaborolane ring’s planar geometry and symmetric substitution (4,4,5,5-tetramethyl) preclude stereoisomerism.

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of related pinacol boronate esters reveal key structural features:

The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and the 3,4-dimethoxyphenyl group. The methyl groups at positions 4 and 5 create steric bulk, stabilizing the boron center against hydrolysis. The 3,4-dimethoxyphenyl group exhibits partial conjugation with the boron atom, though steric hindrance limits full planarity.

Comparative Analysis with Related Pinacol Boronate Esters

A comparative analysis highlights structural and electronic differences among substituted phenylboronic acid pinacol esters:

Electronic Effects :

- The 3,4-dimethoxy substitution provides stronger electron-donating effects compared to 2,4- or 3,5-dimethoxy analogs, enhancing reactivity in Suzuki-Miyaura couplings.

- Steric effects from the pinacol methyl groups are consistent across derivatives, but ortho-substituted analogs (e.g., 2,4-dimethoxy) exhibit reduced catalytic efficiency due to hindered approach to metal centers.

Geometric Differences :

- The dihedral angle between the phenyl ring and dioxaborolane varies with substituent positions. For example, 3,5-dimethoxy derivatives exhibit greater symmetry, leading to tighter crystal packing.

This structural diversity underscores the compound’s versatility in synthetic applications, particularly in cross-coupling reactions where electronic and steric profiles dictate performance.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16-5)12(9-10)17-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWUFMRNTUHMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579281 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365564-10-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis Methodology

Key Reaction Pathway

The compound is synthesized via a dehydrative esterification reaction:

$$ \text{3,4-Dimethoxyphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating Agent}} \text{Target Compound} + \text{H}_2\text{O} $$

Starting Materials

- 3,4-Dimethoxyphenylboronic acid (≥95% purity)

- Pinacol (1.05–1.2 equivalents)

- Anhydrous solvent (toluene or dichloromethane)

- Dehydrating agent (molecular sieves or MgSO₄)

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | Reflux (110–125°C) |

| Reaction Time | 12–24 hours |

| Atmosphere | Inert (Ar/N₂) |

| Workup | Filtration, solvent removal, recrystallization |

- Combine 3,4-dimethoxyphenylboronic acid (10 mmol), pinacol (12 mmol), and molecular sieves (4 Å) in anhydrous toluene.

- Reflux under argon for 18 hours.

- Cool, filter to remove sieves, and concentrate under reduced pressure.

- Purify via recrystallization (hexanes/ethyl acetate) to yield a white crystalline solid.

Industrial vs. Laboratory-Scale Optimization

Lab-Scale Refinement

- Yield : 75–85% with high-purity starting materials.

- Catalyst-Free : No metal catalysts required, simplifying purification.

Industrial Adaptations

- Continuous flow systems to enhance efficiency.

- Solvent recycling (toluene) for cost reduction.

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁BO₄ |

| Molecular Weight | 280.13 g/mol |

| ¹H NMR (CDCl₃) | δ 6.85 (d, 2H), 6.72 (s, 1H), 3.87 (s, 6H), 1.28 (s, 12H) |

| ¹³C NMR | δ 152.1 (O-C-O), 119.8 (aromatic), 83.5 (B-O), 56.1 (OCH₃), 24.9 (CH₃) |

| Melting Point | 98–100°C |

Critical Analysis of Methodologies

Advantages

- Simplicity : Single-step reaction with minimal byproducts.

- Scalability : Adaptable to multi-kilogram production.

Limitations

- Moisture Sensitivity : Requires strict anhydrous conditions.

- Cost : Pinacol and boronic acid precursors are moderately expensive.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Substitution: Strong nucleophiles like alkoxides or amines in polar solvents.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: 3,4-Dimethoxyphenylboronic acid or borate esters.

Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Organic Synthesis

Boronic Acid Derivatives : The compound serves as a versatile building block in organic synthesis due to its boron functionality. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the use of 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex organic molecules through palladium-catalyzed reactions. The compound's stability and reactivity allowed for efficient coupling with various aryl halides to produce desired products with high yields .

Materials Science

Polymer Chemistry : The compound has been explored for its potential use in creating functional polymers. Its ability to act as a cross-linking agent enhances the properties of polymeric materials.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Organic solvents only |

Application Example : Research has indicated that incorporating this dioxaborolane into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Medicinal Chemistry

Anticancer Research : Recent studies have investigated the potential of boron-containing compounds in cancer therapy. The unique properties of this compound make it a candidate for developing novel anticancer agents.

Mechanism of Action : The compound's boron atom can interact with biological molecules, potentially leading to the development of targeted therapies that minimize side effects compared to traditional chemotherapy.

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : The compound has been studied for its role in dye-sensitized solar cells due to its ability to absorb light and convert it into electrical energy effectively.

| Application Area | Description |

|---|---|

| Light Absorption | High efficiency |

| Energy Conversion | Promising results |

Research Findings : In experiments involving dye-sensitized solar cells, the incorporation of this compound demonstrated improved light absorption and energy conversion efficiencies compared to conventional dyes .

Mécanisme D'action

In Suzuki–Miyaura coupling, 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a boron source. The mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural analogs of 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting substituent variations, synthesis routes, yields, and applications:

Structural and Reactivity Analysis

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3,4-dimethoxy substituent in the target compound enhances nucleophilic aromatic substitution (Suzuki coupling) compared to electron-withdrawing groups (e.g., Cl, methylsulfonyl) .

- Chlorinated analogs (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) exhibit higher electrophilicity, favoring coupling with electron-rich partners .

- Steric Effects: Bulky groups (e.g., cyclopropylmethoxy in ) reduce reaction rates due to steric hindrance, whereas smaller substituents (e.g., methoxybenzyl in ) improve solubility and catalytic turnover.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 365564-10-9) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities supported by recent research findings.

The molecular formula of this compound is C14H21BO4. It features a boron atom integrated into a dioxaborolane ring structure, which is known for its reactivity in organic synthesis and potential therapeutic applications. The compound has a molecular weight of 264.13 g/mol and exists primarily as a solid at room temperature .

| Property | Value |

|---|---|

| Molecular Formula | C14H21BO4 |

| Molecular Weight | 264.13 g/mol |

| Physical State | Solid |

| Purity | >98.0% (GC) |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic compounds under specific conditions. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that derivatives of dioxaborolane structures exhibit selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

In one notable study involving murine liver cell lines, compounds derived from similar scaffolds showed significant inhibition of tumorigenic cell growth at concentrations as low as 10 µM. The mechanism of action was linked to the modulation of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Additionally, preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar boron-containing structures have been reported to exhibit activity against various bacterial strains and fungi . However, further studies are necessary to elucidate the specific antimicrobial mechanisms and efficacy of this compound.

Case Studies

- Tumor Cell Line Studies : A study assessed the growth inhibition properties of several dioxaborolane derivatives on matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that certain derivatives selectively inhibited tumor cell growth without affecting healthy cells .

- Mechanistic Studies : Research focused on understanding the cellular localization and levels of phosphoproteins in response to treatment with dioxaborolane compounds revealed alterations in signaling pathways that promote cancer cell motility and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling Precursor : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 2-bromo-3,4-dimethoxybenzene can react with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ atmosphere) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields ≥95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How is the structure of this boronate ester validated experimentally?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and pinacol methyl groups (δ ~1.3 ppm). ¹¹B NMR shows a peak near δ 30–32 ppm, typical for dioxaborolanes .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₄H₂₀BO₄⁺ = 277.14 g/mol) .

Q. What are the key applications of this compound in organic synthesis?

- Cross-Coupling Reactions :

- Used in Suzuki-Miyaura reactions to introduce the 3,4-dimethoxyphenyl group into aromatic systems. Example: Coupling with aryl halides (e.g., 5-bromopyrimidine) under Pd(PPh₃)₄ catalysis in DMF/H₂O at 100°C .

- C–H Borylation : Acts as a directing group in iridium-catalyzed C–H functionalization of heteroarenes (e.g., thiophenes) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling?

- Mechanistic Insights :

- Steric Hindrance : The methoxy groups at the 3- and 4-positions reduce electron density on the boron atom, slowing transmetallation steps. This requires higher catalyst loading (5 mol% Pd) or microwave-assisted heating (120°C) to achieve >80% yields .

- Substrate Scope Limitations : Electron-deficient aryl halides (e.g., nitro-substituted) show lower reactivity due to competitive dehalogenation pathways. Optimization with SPhos ligand improves efficiency .

Q. How can contradictory data on catalytic efficiency in aqueous vs. anhydrous conditions be resolved?

- Data Analysis Framework :

- Solvent Screening : Compare yields in DMF/H₂O (biphasic) vs. THF (anhydrous). Anhydrous conditions favor faster transmetallation but may require additives like K₃PO₄ to stabilize the boronate .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy. Aqueous systems show slower initiation phases (induction period ~30 minutes) due to boronate hydrolysis .

Q. What strategies enable the synthesis of chiral derivatives using this boronate ester?

- Asymmetric Catalysis :

- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Pd to induce enantioselectivity in allylic alkylation reactions. Example: Coupling with α-bromo carbonyl compounds yields enantiomeric excess (ee) up to 85% .

- Dynamic Kinetic Resolution : Employ Ru-catalyzed asymmetric transfer hydrogenation of ketone intermediates derived from the boronate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.